cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide: is a chemical compound that belongs to the class of pyrethroid metabolites. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is known for its role in the metabolism of pyrethroid insecticides and is often studied in the context of environmental and biological monitoring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the conversion of lactones to the corresponding carboxylic acids or esters. One common method involves treating a lactone with a metal such as zinc, magnesium, or sodium in a solvent like acetic acid, alcohols, or ethers. This process simultaneously opens the lactone ring and eliminates one halogen atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid.
Reduction: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reference standard for the analysis of pyrethroid metabolites. It is also employed in studies related to the synthesis and degradation of pyrethroid insecticides .
Biology: In biological research, cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide is studied for its role in the metabolism of pyrethroids in living organisms. It is used to understand the detoxification pathways and the impact of pyrethroids on human health and the environment .
Medicine: While not directly used as a therapeutic agent, this compound is important in toxicological studies to assess the exposure and effects of pyrethroid insecticides on human health .
Industry: In the industrial sector, this compound is used in the quality control and formulation of pyrethroid-based insecticides. It helps in ensuring the efficacy and safety of these products .
Mechanism of Action
The mechanism of action of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide involves its role as a metabolite in the degradation of pyrethroid insecticides. Pyrethroids act on the nervous system of insects by prolonging the opening of sodium channels, leading to paralysis and death. This compound is formed during the metabolic breakdown of pyrethroids, primarily through hydrolysis and oxidation reactions .
Comparison with Similar Compounds
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- 3-Phenoxybenzoic acid
- 4-Fluoro-3-phenoxybenzoic acid
Comparison: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific configuration and the presence of dichlorovinyl groups. This configuration affects its reactivity and the types of metabolites it forms. Compared to its trans isomer, the cis form has different physical and chemical properties, which can influence its biological activity and environmental persistence .
Properties
Molecular Formula |
C8H11Cl2NO |
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Molecular Weight |
208.08 g/mol |
IUPAC Name |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H11Cl2NO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H2,11,12)/t4-,6-/m1/s1 |
InChI Key |
LGLPSKCJXYYLMZ-INEUFUBQSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)N)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)N)C=C(Cl)Cl)C |
Origin of Product |
United States |
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